molecular formula C15H16F6N2OS B2704639 N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1209600-08-7

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2704639
CAS No.: 1209600-08-7
M. Wt: 386.36
InChI Key: PRJCVZHXVTVCCQ-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with trifluoromethyl groups, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the synthesis of 3,5-bis(trifluoromethyl)cyclohexanone. This can be achieved through the Friedel-Crafts acylation of cyclohexane with trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Pyridine Ring: : The next step involves the formation of the pyridine ring. This can be done through a condensation reaction between 2-chloropyridine-3-carboxylic acid and the cyclohexyl intermediate in the presence of a base such as potassium carbonate.

  • Formation of the Carboxamide Group: : The final step involves the conversion of the carboxylic acid group to a carboxamide group. This can be achieved through the reaction of the carboxylic acid with an amine, such as methylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

  • Substitution: : The trifluoromethyl groups on the cyclohexyl ring can participate in nucleophilic substitution reactions, although these reactions are typically challenging due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industry, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide
  • N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)benzamide

Uniqueness

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the presence of both the cyclohexyl and pyridine rings, which confer distinct chemical and physical properties. The trifluoromethyl groups enhance its stability and reactivity, making it more versatile compared to similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a versatile intermediate in organic synthesis. Ongoing research continues to explore its potential in scientific research and industrial applications.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F6N2OS/c1-25-13-11(3-2-4-22-13)12(24)23-10-6-8(14(16,17)18)5-9(7-10)15(19,20)21/h2-4,8-10H,5-7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJCVZHXVTVCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2CC(CC(C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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